molecular formula C17H14Cl2N4O2S B12047450 1-(2,4-dichlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone

1-(2,4-dichlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone

Cat. No.: B12047450
M. Wt: 409.3 g/mol
InChI Key: DAJFGSXNGLSVJT-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone is a complex organic compound that features a dichlorophenyl group, an ethoxyphenyl group, and a tetraazolylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone typically involves multiple steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorophenyl, is subjected to halogenation to introduce the chlorine atoms.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Tetraazolylsulfanyl Group: The tetraazolylsulfanyl group is synthesized via a cyclization reaction involving azide and thiol precursors.

    Final Coupling Reaction: The intermediate compounds are coupled under specific conditions, such as the use of a base and a solvent like dimethylformamide, to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone
  • 1-(2,4-Dichlorophenyl)-2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone

Uniqueness: 1-(2,4-Dichlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C17H14Cl2N4O2S

Molecular Weight

409.3 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylethanone

InChI

InChI=1S/C17H14Cl2N4O2S/c1-2-25-13-6-4-12(5-7-13)23-17(20-21-22-23)26-10-16(24)14-8-3-11(18)9-15(14)19/h3-9H,2,10H2,1H3

InChI Key

DAJFGSXNGLSVJT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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